3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE
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Overview
Description
“3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE” is a complex organic compound that features multiple functional groups, including sulfonyl, hydrazono, and acetylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE” can be approached through multi-step organic synthesis. A possible synthetic route might involve:
Formation of the Hydrazono Group: This can be achieved by reacting a suitable aldehyde or ketone with a hydrazine derivative under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, typically using reagents like sulfur trioxide or chlorosulfonic acid.
Acetylation: The acetylamino group can be introduced by reacting an amine with acetic anhydride or acetyl chloride.
Coupling Reactions: The final compound can be assembled through coupling reactions, such as Suzuki or Heck coupling, to link the various fragments together.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of azo compounds.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Azo Compounds: From oxidation of the hydrazono group.
Amines: From reduction of the hydrazono group.
Substituted Aromatics: From substitution reactions on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic processes.
Materials Science: Potential use in the development of advanced materials with specific electronic or optical properties.
Biology
Biochemical Probes: The compound could be used as a probe to study biochemical pathways involving sulfonyl and hydrazono groups.
Medicine
Drug Development:
Industry
Dyes and Pigments: The compound’s structure suggests potential use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of “3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and hydrazono groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-METHYLPHENYL SULFONYL HYDRAZONES: Compounds with similar hydrazono and sulfonyl groups.
ACETYLAMINO BENZENESULFONATES: Compounds with similar acetylamino and sulfonate groups.
Properties
IUPAC Name |
[3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-acetamidobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c1-16-6-10-21(11-7-16)32(27,28)25-23-15-18-4-3-5-20(14-18)31-33(29,30)22-12-8-19(9-13-22)24-17(2)26/h3-15,25H,1-2H3,(H,24,26)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHYGSKTKZWTJH-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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